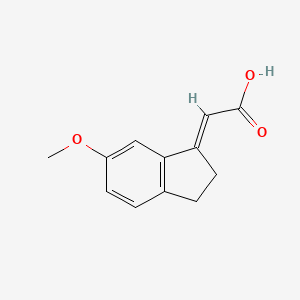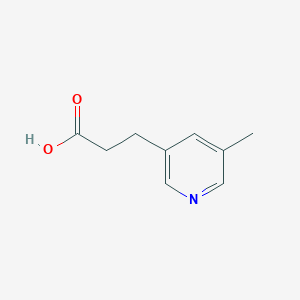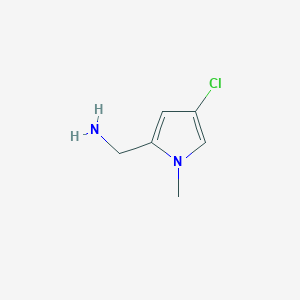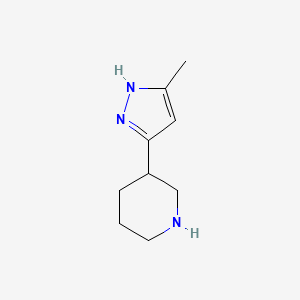
3-(5-methyl-1H-pyrazol-3-yl)piperidine
Vue d'ensemble
Description
3-(5-methyl-1H-pyrazol-3-yl)piperidine is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cancer Research
Compounds related to 3-(5-methyl-1H-pyrazol-3-yl)piperidine have been explored in the context of cancer research. For instance, a study presented an Aurora kinase inhibitor with a structure related to this compound, showing potential usefulness in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Molecular Interaction Studies
Molecular interaction studies of compounds similar to this compound have been conducted. One study investigated the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, providing insights into the steric binding interactions (J. Shim et al., 2002).
Antibacterial and Antimalarial Activities
Research has been conducted on the antibacterial and antimalarial activities of novel combinatorial libraries of compounds related to this compound. This includes investigations into their efficacy against pathogenic strains of bacteria and fungi, as well as Mycobacterium tuberculosis and Plasmodium falciparum (Piyush N. Kalaria et al., 2014).
Synthesis and Characterization
The synthesis and characterization of compounds structurally similar to this compound have been subjects of scientific research. This includes exploring novel synthetic routes and analyzing their molecular structures (Gita Matulevičiūtė et al., 2021).
Antimicrobial Activity
The antimicrobial activity of derivatives of compounds structurally related to this compound has been studied. This includes examining their efficacy against various bacterial strains (O. Prakash et al., 2011).
Metabolic Studies
Metabolic studies of diarylpyrazoles, which are chemically similar to this compound, have been conducted to understand their metabolic profiles and potential receptor binding properties (Qiang Zhang et al., 2005).
Mécanisme D'action
Target of Action
It’s known that pyrazole derivatives are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the way 3-(5-methyl-1H-pyrazol-3-yl)piperidine interacts with its targets and the resulting changes.
Biochemical Pathways
Pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry, often used as precursors in the synthesis of condensed heterocyclic systems . This suggests that this compound could potentially affect a variety of biochemical pathways.
Result of Action
Some pyrazole derivatives have been shown to exhibit a wide range of biological activities such as anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant and anti-filarial agents .
Action Environment
It’s known that the compound is a powder at room temperature , suggesting that it could be sensitive to environmental conditions such as temperature and humidity.
Analyse Biochimique
Biochemical Properties
3-(5-methyl-1H-pyrazol-3-yl)piperidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as acetylcholinesterase, which is crucial for the hydrolysis of acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase can lead to the inhibition of the enzyme’s activity, affecting neurotransmission and potentially leading to various neurological effects.
Additionally, this compound has been observed to interact with proteins involved in oxidative stress responses. This interaction can influence the levels of reactive oxygen species (ROS) within cells, impacting cellular health and function . The compound’s ability to modulate these biochemical pathways highlights its potential as a therapeutic agent in conditions related to oxidative stress and neurodegeneration.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has been shown to influence cell signaling pathways, particularly those related to neurotransmission and oxidative stress . By inhibiting acetylcholinesterase, this compound can alter the levels of acetylcholine, a key neurotransmitter, thereby affecting synaptic transmission and neuronal communication.
Furthermore, this compound has been found to impact gene expression related to oxidative stress responses. The modulation of genes involved in the production and detoxification of ROS can lead to changes in cellular metabolism and overall cell health . These effects underscore the compound’s potential in therapeutic applications targeting neurodegenerative diseases and oxidative stress-related conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of acetylcholinesterase, which occurs through the binding of the compound to the active site of the enzyme . This binding prevents the hydrolysis of acetylcholine, leading to increased levels of the neurotransmitter in the synaptic cleft and prolonged neurotransmission.
Additionally, this compound can interact with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase . By modulating the activity of these enzymes, the compound can influence the balance of ROS within cells, thereby affecting cellular health and function. The changes in gene expression observed in response to this compound treatment further highlight its role in regulating cellular responses to oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular health, particularly in terms of oxidative stress and enzyme inhibition.
Long-term studies have indicated that continuous exposure to this compound can result in sustained inhibition of acetylcholinesterase and persistent changes in ROS levels . These findings suggest that the compound’s effects are not only immediate but also have lasting implications for cellular function and health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit acetylcholinesterase without causing significant adverse effects . As the dosage increases, the risk of toxic effects also rises. High doses of this compound have been associated with neurotoxicity, characterized by symptoms such as tremors, convulsions, and impaired motor function .
Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits with minimal toxicity . These findings highlight the importance of dosage optimization in the potential therapeutic use of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism and oxidative stress responses . The compound interacts with enzymes such as acetylcholinesterase and superoxide dismutase, influencing the levels of acetylcholine and ROS within cells . These interactions can lead to changes in metabolic flux and the levels of various metabolites, impacting overall cellular metabolism and health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound has been shown to interact with membrane transporters that facilitate its uptake into cells, where it can exert its biochemical effects. Additionally, binding proteins within the cytoplasm can influence the localization and accumulation of this compound, affecting its overall distribution within the cell .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in neurotransmitter metabolism and oxidative stress responses . Post-translational modifications, such as phosphorylation, can influence the targeting of this compound to specific subcellular compartments, further modulating its activity and function .
Propriétés
IUPAC Name |
3-(5-methyl-1H-pyrazol-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7-5-9(12-11-7)8-3-2-4-10-6-8/h5,8,10H,2-4,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTWLBNAYZAKMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1429698.png)

![3-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1429701.png)
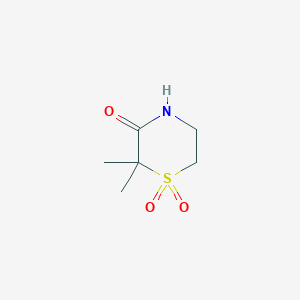

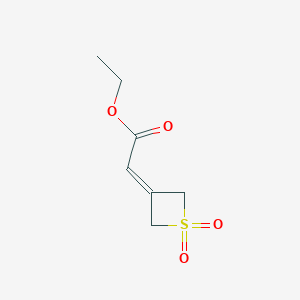
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride](/img/structure/B1429707.png)

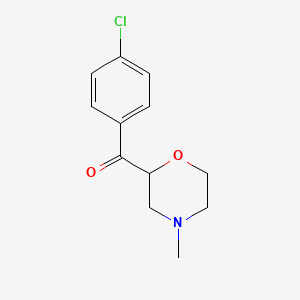
![2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine](/img/structure/B1429713.png)
